molecular formula C9H5ClF4O2 B1433211 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 1431329-73-5

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1433211
CAS RN: 1431329-73-5
M. Wt: 256.58 g/mol
InChI Key: MRYRMONRFCVTOP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1431329-73-5 . It has a molecular weight of 256.58 . The IUPAC name for this compound is 2-(4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation reactions, including those involving fluorinated phenylacetic acids, play a crucial role in the development of new pharmaceuticals and agrochemicals. These reactions are essential for incorporating fluorine-containing functionalities into target molecules, significantly impacting their physical, chemical, and biological properties. Aqueous fluoroalkylation has emerged as an environmentally friendly approach, offering a green chemistry perspective to synthesizing fluorinated compounds. This method emphasizes the use of water as a solvent or reactant, aiming for mild, efficient, and eco-friendly synthesis processes (Hai‐Xia Song et al., 2018).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol-based compounds, which could be structurally related to fluorinated phenylacetic acids, have been utilized to develop fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. The ability to modulate the sensing capabilities of these chemosensors opens up potential applications in environmental monitoring, biomedical diagnostics, and analytical chemistry (P. Roy, 2021).

Environmental and Health Implications

While the focus of this inquiry excludes drug use, dosage, and side effects, it is worth noting that the broader class of fluorinated compounds, including those related to 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid, are subjects of environmental and health impact studies. Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has highlighted concerns regarding their environmental persistence and potential toxicological effects. These studies call for further investigation to understand the implications of fluorinated compounds in the environment and their safety for human health and ecosystems (Zhanyun Wang et al., 2013).

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, the compound could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity, to counteract its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. High doses of this compound may also result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its interactions with biomolecules may be compartment-specific .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The activity and function of this compound are often dependent on its localization within the cell, as its interactions with biomolecules can vary between different cellular compartments .

properties

IUPAC Name

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYRMONRFCVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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